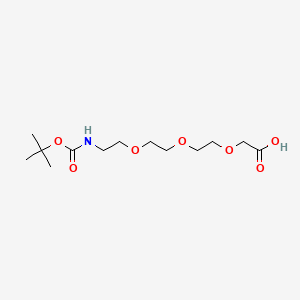

Boc-NH-PEG3-CH2COOH

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSMYFLQPDFUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462100-06-7 | |

| Record name | 2-{2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-NH-PEG3-CH2COOH: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-CH2COOH, also known as 1-(Boc-amino)-4,7,10-trioxa-tridecan-13-oic acid, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure incorporates a terminal carboxylic acid, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][3] This unique combination of features makes it an invaluable tool for the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

The PEG spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, while the terminal functional groups allow for a controlled, stepwise conjugation strategy.[][7] The carboxylic acid can be activated to react with primary amines, and the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for subsequent coupling reactions.[8][9] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, along with detailed experimental protocols for its use.

Chemical Properties and Structure

This compound is a viscous liquid that is soluble in organic solvents such as DMSO and DMF.[10][11] Its key structural features are the Boc-protected amine, which prevents unwanted side reactions during synthesis, and the terminal carboxylic acid, which allows for covalent attachment to other molecules.[]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C13H25NO7 | [1][3][8][11] |

| Molecular Weight | 307.34 g/mol | [1][3][8][11] |

| CAS Number | 462100-06-7 | [1][3][8][11] |

| Appearance | Viscous Liquid | [1] |

| Purity | Typically >95% (HPLC) | [11] |

| Solubility | Soluble in DMSO, DMF | [10][11] |

| Storage | Store at -20°C, desiccated | [4][8] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation applications.

Protocol 1: Boc Deprotection

This procedure describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting deprotected linker (NH2-PEG3-CH2COOH as a TFA salt) can be used directly in the next step or after neutralization.

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Amide Coupling via NHS Ester Formation

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Purification system (e.g., preparative reverse-phase HPLC)

Procedure:

-

Dissolve the this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

-

In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

-

Add the activated NHS ester solution to the amine-containing molecule solution and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the general signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

Caption: PROTAC mechanism of action.

References

- 1. EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals - Google Patents [patents.google.com]

- 2. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]

- 3. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]

- 4. nbinno.com [nbinno.com]

- 5. t-Boc-N-Amido-PEG-alcohol | AxisPharm [axispharm.com]

- 7. (Boc-amino)-PEG3-C2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

A Technical Guide to Boc-NH-PEG3-CH2COOH: Properties and Applications

For Immediate Release: Researchers and professionals in drug development now have access to a comprehensive technical overview of Boc-NH-PEG3-CH2COOH, a key bifunctional linker used in advanced biochemical applications. This guide details the molecule's physicochemical properties and outlines its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This structure provides a valuable tool for covalently linking molecules, enhancing solubility, and providing spatial separation between conjugated entities. The key quantitative data for this compound are summarized below.

| Property | Value | References |

| Molecular Weight | 307.34 g/mol | [1][2][3][4] |

| Molecular Formula | C13H25NO7 | [1][2][3][4][5] |

| CAS Number | 462100-06-7 | [1][2][3][4] |

| Purity | ≥95% - ≥98% | [4][5] |

| Appearance | Viscous Liquid, Colorless to light yellow, or a neat oil | [2][3][6] |

| Density | 1.141±0.06 g/cm3 | [2] |

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[2][5][7] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker plays a crucial role in connecting the E3 ligase ligand and the target protein ligand.

Experimental Protocol: Amide Coupling

The terminal carboxylic acid of this compound can be coupled with a primary amine on a target molecule to form a stable amide bond. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Objective: To conjugate this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, aprotic organic solvent (e.g., DMF, DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve this compound in the organic solvent to create a stock solution.

-

In a separate reaction vessel, dissolve the amine-containing molecule in the reaction buffer.

-

Add EDC and NHS to the this compound solution to activate the carboxylic acid group.

-

Introduce the activated linker solution to the solution containing the amine-containing molecule.

-

Allow the reaction to proceed at room temperature with gentle stirring for a specified period.

-

Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted reagents.

Storage and Handling

For long-term stability, this compound should be stored at -20°C in its pure form.[2] Some suppliers recommend storage at -5°C in a dry, dark environment.[4] When dissolved in a solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[2]

Chemical Identifiers

-

SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O[1]

-

InChI Key: IFSMYFLQPDFUOI-UHFFFAOYSA-N[1]

-

Synonyms: Boc-PEG3-acid, Boc-NH-PEG3-AA, Boc-N-amido-PEG3-CH2COOH, t-boc-N-amido-PEG3-acetic acid, Boc-11-amino-3,6,9-trioxaundecanoic acid[3][4]

References

An In-depth Technical Guide to the Synthesis of Boc-NH-PEG3-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways for producing Boc-NH-PEG3-CH2COOH, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug delivery. The guide outlines two primary, reliable synthetic routes: the Alkylation Pathway and the Oxidation Pathway. Each pathway is presented with comprehensive, step-by-step experimental protocols, from starting materials to the final purified product. Quantitative data, including reaction yields and purity assessments, are summarized in structured tables for clarity and comparative analysis. Furthermore, this document includes detailed characterization data, such as expected ¹H and ¹³C NMR and Mass Spectrometry results. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflows and logical relationships, ensuring a thorough understanding of the entire process for researchers and professionals in drug development.

Introduction

This compound, also known as tert-butyl (2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable chemical tool in modern biomedical research. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxymethyl group. This unique combination of functionalities allows for the controlled and sequential conjugation of different molecules. The Boc group provides a stable protecting group for the amine, which can be selectively removed under mild acidic conditions.[1] The hydrophilic PEG linker enhances the aqueous solubility of conjugates, a crucial attribute for many biological applications. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. These properties make this compound an essential building block in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

This guide details two robust synthetic pathways for the preparation of this compound, providing researchers with the necessary information to synthesize this versatile linker in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 462100-06-7 |

| Molecular Formula | C₁₃H₂₅NO₇ |

| Molecular Weight | 307.34 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage | Store at -20°C for long-term stability |

Synthetic Pathways

Two primary synthetic routes for this compound are described below: the Alkylation Pathway and the Oxidation Pathway. Both pathways commence with the synthesis of the key intermediate, Boc-NH-PEG3-OH.

Synthesis of Intermediate: Boc-NH-PEG3-OH

The synthesis of Boc-NH-PEG3-OH is the initial step for both proposed pathways.

Experimental Protocol:

-

Materials: 2-(2-(2-Aminoethoxy)ethoxy)ethanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 2-(2-(2-Aminoethoxy)ethoxy)ethanol (1 equivalent) in DCM in a round-bottom flask.

-

Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-NH-PEG3-OH.

-

Table 2: Summary of Quantitative Data for Boc-NH-PEG3-OH Synthesis

| Parameter | Value |

| Typical Yield | 90-98% |

| Purity (by NMR) | ≥95% |

Pathway 1: Alkylation Route

This pathway involves the alkylation of the terminal hydroxyl group of Boc-NH-PEG3-OH with a protected form of bromoacetic acid, followed by deprotection to yield the final carboxylic acid. This method is advantageous due to its generally high yields and the use of common laboratory reagents.

Step 1: Synthesis of Boc-NH-PEG3-CH2COOtBu

This step involves a Williamson ether synthesis to couple Boc-NH-PEG3-OH with tert-butyl bromoacetate.[4]

Experimental Protocol:

-

Materials: Boc-NH-PEG3-OH, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), tert-Butyl bromoacetate, Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Procedure:

-

To a solution of Boc-NH-PEG3-OH (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C with the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Boc-NH-PEG3-CH2COOtBu.

-

Step 2: Hydrolysis of Boc-NH-PEG3-CH2COOtBu

The tert-butyl ester is hydrolyzed under acidic conditions to yield the final carboxylic acid.

Experimental Protocol:

-

Materials: Boc-NH-PEG3-CH2COOtBu, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Toluene.

-

Procedure:

-

Dissolve Boc-NH-PEG3-CH2COOtBu (1 equivalent) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times) to yield the final product, this compound.

-

Table 3: Summary of Quantitative Data for the Alkylation Pathway

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1 | Boc-NH-PEG3-CH2COOtBu | 70-85% | ≥95% |

| 2 | This compound | 90-98% | ≥97% |

Pathway 2: Oxidation Route

This pathway involves the direct oxidation of the primary alcohol in Boc-NH-PEG3-OH to a carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method for this transformation.[5][6]

Experimental Protocol:

-

Materials: Boc-NH-PEG3-OH, 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Sodium hypochlorite (NaOCl) solution (commercial bleach), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr), Dichloromethane (DCM), Water, Sodium sulfite (Na₂SO₃) solution, Hydrochloric acid (HCl, 1M), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve Boc-NH-PEG3-OH (1 equivalent) in a biphasic mixture of DCM and a solution of NaHCO₃ (2 equivalents) and KBr (0.1 equivalents) in water.

-

Add TEMPO (0.01-0.05 equivalents) to the vigorously stirred mixture.

-

Cool the mixture to 0 °C and add NaOCl solution (1.5-2.0 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of Na₂SO₃.

-

Separate the layers and acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Table 4: Summary of Quantitative Data for the Oxidation Pathway

| Parameter | Value |

| Typical Yield | 75-90% |

| Purity (by HPLC) | ≥95% |

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

Purification Protocol:

-

Method: Silica gel column chromatography is a common method for purification.

-

Mobile Phase: A gradient of methanol in chloroform or dichloromethane, often with a small amount of acetic or formic acid to improve peak shape and prevent tailing, can be effective.[7]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the chosen mobile phase gradient.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 5: Expected Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.1 (br s, 1H, NH), 4.15 (s, 2H, O-CH₂-COOH), 3.65-3.75 (m, 8H, PEG -CH₂-), 3.55 (t, 2H, -CH₂-O-), 3.35 (q, 2H, -NH-CH₂-), 1.44 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172.0 (COOH), 156.0 (C=O, Boc), 79.5 (-C(CH₃)₃), 70.0-71.0 (PEG -CH₂-), 69.0 (O-CH₂-COOH), 40.5 (-NH-CH₂-), 28.4 (-C(CH₃)₃) |

| ESI-MS | Calculated for C₁₃H₂₅NO₇: 307.16. Found: [M+H]⁺ = 308.17, [M+Na]⁺ = 330.15 |

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. The Alkylation Pathway offers a robust and high-yielding route, while the Oxidation Pathway provides a more direct conversion. Both methods utilize readily available starting materials and standard laboratory techniques. The provided experimental protocols, quantitative data, and characterization information will enable researchers and professionals in drug development to successfully synthesize and characterize this important bifunctional linker for their specific applications. The choice of pathway may depend on the specific laboratory setup, reagent availability, and desired scale of synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS:462100-06-7 | Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. benchchem.com [benchchem.com]

Navigating the Solution: An In-depth Technical Guide to the Solubility of Boc-NH-PEG3-CH2COOH

For researchers, scientists, and drug development professionals, understanding the solubility of key reagents is paramount for successful experimental design, formulation, and synthesis. This technical guide provides a comprehensive overview of the solubility of Boc-NH-PEG3-CH2COOH, a heterobifunctional linker widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

The unique molecular structure of this compound, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a polar carboxylic acid terminus, results in a versatile yet complex solubility profile. This guide consolidates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility in common laboratory solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, data from chemical suppliers and the known properties of similar PEGylated molecules provide a strong basis for its solubility characteristics.

| Solvent Class | Solvent | Quantitative Solubility | Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Highly Soluble | The polar aprotic nature of DMSO effectively solvates the entire molecule. Ultrasonic assistance may be required for rapid dissolution.[1] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a good solvent for PEGylated compounds.[2] | ||

| Acetonitrile (ACN) | Soluble | The polarity of acetonitrile is suitable for dissolving PEG derivatives.[3] | ||

| Tetrahydrofuran (THF) | Sparingly Soluble | As a less polar ether, THF is expected to have limited ability to dissolve the polar carboxylic acid and PEG chain. | ||

| Polar Protic | Water | Soluble | The hydrophilic PEG chain and the terminal carboxylic acid group confer good water solubility.[2] | |

| PBS (pH 7.4) | Soluble | Expected to be readily soluble in aqueous buffers.[2] | ||

| Methanol | Soluble | Generally soluble in lower alcohols. | ||

| Ethanol | Soluble | Similar to methanol, ethanol is a suitable solvent.[3] | ||

| Isopropanol | Sparingly Soluble | As the alkyl chain length increases, the solvating power for this polar molecule decreases.[2] | ||

| Chlorinated | Dichloromethane (DCM) | Soluble | A common solvent for many organic reactions and is effective for dissolving PEGylated compounds.[2] | |

| Chloroform | Soluble | Similar to DCM, chloroform is a suitable solvent for this molecule.[2] | ||

| Non-Polar Ethers | Diethyl Ether | Insoluble | The non-polar nature of diethyl ether makes it a poor solvent for the hydrophilic PEG chain and carboxylic acid.[2] | |

| Non-Polar Aromatic | Toluene | Sparingly Soluble | The polarity mismatch results in poor solubility, although heating may improve it.[2] | |

| Non-Polar Aliphatic | Hexane/Heptane | Insoluble | The highly non-polar nature of aliphatic hydrocarbons makes them unsuitable solvents. |

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

For applications requiring precise solubility values, the following experimental protocols provide a framework for determination.

General Protocol for Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (as listed in the table above)

-

Small vials (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Pipettors

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add the selected solvent to the vial in small increments (e.g., 100 µL).

-

Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a well-lit background to see if the solid has completely dissolved.

-

Categorization:

-

Soluble: If the compound dissolves completely after the addition of a small volume of solvent.

-

Sparingly Soluble: If a significant amount of solvent is required to dissolve the compound, or if it dissolves only partially.

-

Insoluble: If the compound does not dissolve even after the addition of a larger volume of solvent.

-

-

Record: Note the observations for each solvent tested.

Standard "Shake-Flask" Method for Quantitative Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent of interest

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial (ensure undissolved solid is visible).

-

Add a known volume of the chosen solvent.

-

Seal the vial tightly and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation.

-

-

Sample Separation:

-

After equilibration, let the vial stand to allow the excess solid to settle.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a calibration curve of known concentrations of this compound in the same solvent.

-

Analyze the filtered saturated solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

The determined concentration from the analysis represents the equilibrium solubility of this compound in that solvent at the specified temperature. Report the solubility in units such as mg/mL or mol/L.

-

Visualizing the Workflow

To aid in the practical application of these protocols, the following diagrams illustrate the logical flow of assessing the solubility of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG3-CH2COOH as a Linker Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Boc-NH-PEG3-CH2COOH, a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development. This document details its chemical properties, core functionalities, and provides standardized experimental protocols for its effective use.

Introduction to this compound

This compound is a versatile linker molecule widely employed in the fields of bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its structure is characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This strategic design allows for a controlled, sequential conjugation of two different molecules, which is critical for creating well-defined and effective biotherapeutics.[3]

The Boc protecting group provides a temporary mask for a primary amine, preventing it from participating in unwanted side reactions.[3][4] This group can be efficiently removed under mild acidic conditions to reveal the amine for subsequent coupling.[5] The hydrophilic PEG3 spacer enhances the aqueous solubility, stability, and pharmacokinetic properties of the resulting bioconjugate, while also providing a defined spatial separation between the conjugated molecules.[3][5] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules through the formation of a stable amide bond.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in bioconjugation.

| Property | Value | Reference |

| CAS Number | 462100-06-7 | [1][7][8][9] |

| Molecular Formula | C13H25NO7 | [1][7][8][9] |

| Molecular Weight | 307.34 g/mol | [1][7][8][9] |

| Appearance | Colorless to light yellow viscous liquid or neat oil | [1][5] |

| Purity | Typically >95% | [9] |

| Solubility | Soluble in DMSO, DMF, and DCM | [1][10] |

| Storage Conditions | -20°C, desiccated | [1][8][9] |

Mechanism of Action and Core Functionality

The utility of this compound as a linker stems from its heterobifunctional nature, which enables a controlled, two-stage conjugation strategy. This allows for the precise assembly of complex biomolecular architectures.

Stage 1: Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid group can be activated to react with primary amines, such as those found on the side chains of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][11] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone and reacts efficiently with primary amines at physiological pH.[11]

Stage 2: Boc Deprotection and Second Conjugation

Following the initial conjugation, the Boc protecting group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose a primary amine.[3][12] This newly available amine can then be coupled to a second molecule of interest, which may possess a variety of reactive groups such as an activated carboxylic acid.[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow. Optimization may be required for specific applications.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the formation of a stable amide bond between the linker and an amine-containing molecule.[5]

-

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. Dissolve the amine-containing molecule in the Coupling Buffer.

-

Activation of Carboxylic Acid: In a separate tube, combine the this compound stock solution with the Activation Buffer. Add a 2-5 fold molar excess of EDC and NHS to the linker solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation: Add the activated linker solution to the solution of the amine-containing molecule. A common starting point is a 10- to 50-fold molar excess of the linker.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Solution to deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or hydrophobic interaction chromatography (HIC) to remove excess reagents and byproducts.[12]

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.[12][13]

-

Materials:

-

Boc-protected conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected conjugate can be used directly in the next step or after neutralization with a mild base.

-

Quantitative Data and Characterization

The success of a bioconjugation reaction is assessed through various analytical techniques. The following tables provide representative data for a typical bioconjugation experiment.

Table 1: Reagents and Reaction Conditions for a Typical Antibody Conjugation [12]

| Parameter | Value |

| Antibody Concentration | 5 mg/mL in PBS, pH 7.4 |

| Linker-Payload Molar Excess | 5-10 fold |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |

Table 2: Characterization of a Model Antibody-Linker-Drug Conjugate [12]

| Analytical Method | Result |

| SDS-PAGE | Shift in molecular weight corresponding to the addition of the linker-drug |

| SEC-HPLC Purity | >95% |

| Average Drug-to-Antibody Ratio (DAR) by Mass Spectrometry | 3.8 |

| Aggregation by SEC | <2% |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[10][12]

-

PROTACs: this compound serves as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule, which selectively degrades target proteins.[1][2][8]

-

Peptide Modification: It can be incorporated into peptides to enhance their solubility, stability, and pharmacokinetic profiles.[14]

-

Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.[12][14]

Logical Workflow for Bioconjugation

The overall process for utilizing this compound in a sequential bioconjugation is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 462100-06-7 | PROTAC Linker | MOLNOVA [molnova.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. biochempeg.com [biochempeg.com]

- 7. purepeg.com [purepeg.com]

- 8. This compound | 462100-06-7 | PROTAC Linker | MOLNOVA [molnova.com]

- 9. This compound | CAS:462100-06-7 | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Lynchpin of Innovation: A Technical Guide to Boc-NH-PEG3-CH2COOH in Biomedical Research

For Immediate Release

A Deep Dive into the Core Applications of a Versatile Heterobifunctional Linker

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the pivotal applications of Boc-NH-PEG3-CH2COOH. This heterobifunctional linker, characterized by a Boc-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, has emerged as a critical building block in the synthesis of advanced biomedical constructs. Its unique architecture provides a balance of hydrophilicity, flexibility, and orthogonal reactivity, making it an invaluable tool in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), functionalized nanoparticles for drug delivery, and modified peptides.

Core Applications in Advanced Therapeutics

The strategic importance of this compound lies in its ability to bridge distinct molecular entities, thereby creating novel therapeutic agents with enhanced properties.

PROTACs: Engineering Targeted Protein Degradation

In the revolutionary field of targeted protein degradation, this compound serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2][3] The PEG3 spacer helps to improve the solubility and cell permeability of the resulting PROTAC molecule.[4] The linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation by the proteasome.[5][6]

PROTAC-Mediated Protein Degradation Pathway

Antibody-Drug Conjugates (ADCs): Precision in Cytotoxic Payload Delivery

This compound is instrumental in the construction of ADCs, where it links a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG3 spacer can enhance the solubility of hydrophobic drug payloads and improve the pharmacokinetic profile of the ADC.[7][8] The linker's orthogonal functional groups allow for a controlled, stepwise conjugation process, first attaching the drug to the linker and then conjugating the drug-linker complex to the antibody, or vice versa.[9][10]

General Structure of an Antibody-Drug Conjugate

Nanoparticle Functionalization: Enhancing Drug Delivery

This linker is also employed in the surface modification of nanoparticles to create advanced drug delivery systems.[11][12] The PEG chain imparts a "stealth" characteristic to nanoparticles, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[13][14] The terminal carboxylic acid can be used to anchor the linker to an amine-functionalized nanoparticle surface, while the Boc-protected amine provides a reactive handle for the subsequent attachment of targeting ligands or therapeutic agents.[15]

Cellular Uptake of PEGylated Nanoparticles

Peptide Modification: Improving Therapeutic Properties

In peptide synthesis, this compound can be incorporated to enhance the therapeutic properties of peptides.[16][] PEGylation of peptides can improve their solubility, stability against proteolytic degradation, and pharmacokinetic profiles.[18][19] The linker can be attached to the N-terminus or a side chain of a peptide during solid-phase peptide synthesis.[16]

Quantitative Data on Performance

The choice of linker is a critical determinant of the biological activity of the final conjugate. The following tables summarize representative data on the impact of PEG linker length on the performance of PROTACs and ADCs.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BRD4 | 0 PEG units | >500 | <20 | [20] |

| BRD4 | 1-2 PEG units | >5000 | <10 | [20] |

| BRD4 | 4-5 PEG units | <500 | >80 | [20] |

| ERα | 12 atoms | ~500 | ~75 | [6][21] |

| ERα | 16 atoms (optimal) | <100 | >90 | [6][21] |

| TBK1 | < 12 atoms | No Degradation | - | [2] |

| TBK1 | 21 atoms (optimal) | 3 | 96 | [2] |

Note: Data is compiled from multiple sources and represents general trends. Optimal linker length is target-dependent.

Table 2: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity

| ADC Target | Payload | Linker | IC₅₀ (nM) | Reference |

| HER2 | MMAE | No PEG | ~1.0 | [22][23] |

| HER2 | MMAE | 4 kDa PEG | ~4.5 | [22][23] |

| HER2 | MMAE | 10 kDa PEG | ~22 | [22][23] |

| Generic | Hydrophobic Drug | Short PEG (e.g., PEG3) | May be higher | [7] |

| Generic | Hydrophobic Drug | Long PEG | May be lower | [7] |

Note: IC₅₀ values are highly dependent on the cell line, payload, and antibody. Longer PEG chains can sometimes reduce in vitro potency but may be compensated by improved in vivo efficacy.[7][22]

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs and ADCs using this compound. These may require optimization for specific molecules.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step amide coupling strategy.

Workflow for PROTAC Synthesis

Step A: Coupling of the First Ligand

-

Dissolve this compound (1.0 eq), an amine-containing ligand (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.[20][24]

-

Add a non-nucleophilic base like DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 4-12 hours.[25]

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the Boc-protected linker-ligand conjugate by column chromatography.[26]

Step B: Boc Deprotection

-

Dissolve the purified conjugate from Step A in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[20][24]

-

Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[26]

Step C: Coupling of the Second Ligand

-

Dissolve the deprotected intermediate from Step B and a carboxylic acid-containing second ligand (1.1 eq) in anhydrous DMF.

-

Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0-4.0 eq).[25]

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.[25]

Protocol 2: Synthesis of an ADC using this compound

This protocol describes the conjugation of a drug-linker complex to an antibody.

Workflow for ADC Synthesis

Step A: Synthesis of the Drug-Linker Complex

-

First, deprotect the Boc group of this compound as described in Protocol 1, Step B, to yield H₂N-PEG3-CH2COOH.[10][27]

-

Activate the carboxylic acid group of a cytotoxic payload using a coupling reagent like EDC/NHS.[27]

-

React the activated payload with the deprotected linker (H₂N-PEG3-CH2COOH) to form the drug-linker conjugate.

-

Purify the drug-linker complex using reverse-phase HPLC.[10][27]

Step B: Conjugation to the Antibody

-

Activate the terminal carboxylic acid of the purified drug-linker complex using EDC and N-hydroxysulfosuccinimide (sulfo-NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).[9]

-

Prepare the antibody in a conjugation buffer (e.g., PBS, pH 7.4-8.0).

-

Add the activated drug-linker solution to the antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).[9]

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Quench the reaction by adding a buffer containing a primary amine, such as Tris buffer.[28]

-

Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.[27]

Conclusion

This compound has established itself as a fundamental tool in the construction of sophisticated biomedical agents. Its defined length, hydrophilicity, and orthogonal reactive groups provide a high degree of control in the synthesis of PROTACs, ADCs, and other bioconjugates. The continued application of this versatile linker will undoubtedly contribute to the advancement of targeted therapeutics and personalized medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | CAS:462100-06-7 | Biopharma PEG [biochempeg.com]

- 13. benchchem.com [benchchem.com]

- 14. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 20. benchchem.com [benchchem.com]

- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. peptide.com [peptide.com]

The Strategic Role of Boc-NH-PEG3-CH2COOH in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While the choice of ligands dictates the target specificity, the linker plays a pivotal, and often underestimated, role in the overall potency, selectivity, and pharmacokinetic properties of the PROTAC.[1]

The linker is not merely a passive spacer but an active contributor to the molecule's biological activity. Its length, composition, and rigidity are critical determinants of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.

Among the various classes of linkers, polyethylene glycol (PEG) linkers have gained prominence in PROTAC design. PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility. These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules. Furthermore, the defined and tunable length of PEG chains allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.

This technical guide focuses on the role and application of a specific PEG linker, Boc-NH-PEG3-CH2COOH , in the development of potent and effective PROTACs.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a three-unit polyethylene glycol chain. This structure provides several key advantages for PROTAC synthesis:

-

Orthogonal Reactivity: The Boc-protected amine and the carboxylic acid provide two distinct reactive handles that can be addressed sequentially. The carboxylic acid can be coupled to an amine-containing ligand (either for the POI or the E3 ligase) using standard amide bond formation chemistry. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand. This controlled, stepwise synthesis minimizes the formation of undesired side products.

-

Hydrophilicity and Solubility: The PEG3 chain imparts hydrophilicity to the linker, which can improve the aqueous solubility of the final PROTAC molecule. This is a critical property, as many POI and E3 ligase ligands are hydrophobic, and poor solubility can hinder biological evaluation and limit bioavailability.

-

Flexibility and Optimal Ternary Complex Formation: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex between the POI and the E3 ligase. The length of the PEG3 chain provides a specific spatial separation between the two ligands, which can be critical for achieving optimal geometry for ubiquitination.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 462100-06-7 |

| Molecular Formula | C13H25NO7 |

| Molecular Weight | 307.34 g/mol |

| Appearance | Colorless to light yellow oil or semi-solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Application in PROTAC Development: A Case Study of MEK Degraders

The utility of a PEG3 linker, structurally analogous to this compound, has been demonstrated in the development of PROTACs targeting the degradation of mitogen-activated protein kinase (MEK). In a study by Vollmer et al. (2020), a series of MEK PROTACs were synthesized based on an allosteric MEK inhibitor.[2] The study highlights how the linker plays a crucial role in the degradation of MEK1.[2]

Quantitative Data: MEK1 Degradation in A375 Cells

The following table summarizes the MEK1 degradation data for a PROTAC synthesized with a PEG3 linker, demonstrating the linker's role in enabling potent protein degradation. The data represents the percentage of MEK1 degradation in A375 cells after treatment with the PROTAC at two different concentrations.

| Compound | Linker | % MEK1 Degradation at 1 µM | % MEK1 Degradation at 10 µM |

| MEK PROTAC | PEG3 | 49% | 75% |

| Data is derived from the supporting information of Vollmer S, et al. J Med Chem. 2020 Jan 9;63(1):157-162.[2] |

This data clearly indicates that the PROTAC incorporating the PEG3 linker effectively induces the degradation of MEK1 in a concentration-dependent manner.

Experimental Protocols

The synthesis of a PROTAC using this compound and its subsequent biological evaluation involves a series of well-defined experimental procedures. The following protocols are representative methodologies.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step process for the synthesis of a PROTAC, involving an initial amide coupling followed by Boc deprotection and a second amide coupling.

Step 1: Amide Coupling of this compound to the First Ligand (Ligand-NH2)

-

Reaction Setup: In a round-bottom flask, dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: To the stirred solution, add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the Boc-protected Ligand-Linker conjugate.

Step 2: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected Ligand-Linker conjugate (1.0 eq) in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.

Step 3: Amide Coupling to the Second Ligand (Ligand-COOH)

-

Reaction Setup: In a separate flask, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Coupling: Add the deprotected Ligand-Linker amine from Step 2 (as a solution in DMF) to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purification: Purify the final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol describes a standard Western blot procedure to quantify the degradation of the target protein.

-

Cell Treatment: Seed cells (e.g., A375) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MEK1) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

Caption: A general workflow for the synthesis of a PROTAC molecule.

Logical Workflow for Western Blot Analysis

Caption: The experimental workflow for assessing protein degradation via Western blot.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and sequential assembly of the final molecule, while the PEG3 chain imparts favorable physicochemical properties such as increased solubility and flexibility. The successful application of a PEG3 linker in the development of MEK-degrading PROTACs underscores its utility in facilitating potent and specific protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs utilizing this and similar PEG-based linkers, thereby empowering researchers in the ongoing quest for new therapeutics targeting previously "undruggable" proteins.

References

The Strategic Integration of Boc-NH-PEG3-CH2COOH in Next-Generation Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the heterobifunctional linker, Boc-NH-PEG3-CH2COOH, and its application in the design and synthesis of antibody-drug conjugates (ADCs). As a critical component that bridges the monoclonal antibody (mAb) to the cytotoxic payload, the linker's properties are paramount to the overall efficacy, stability, and pharmacokinetic profile of the ADC.[][2] This document details the linker's chemical characteristics, provides representative experimental protocols for its use in ADC development, presents quantitative data on the impact of PEGylation, and visualizes key workflows and mechanisms.

Introduction: The Pivotal Role of Linkers in ADC Design

Antibody-drug conjugates are a highly promising class of targeted cancer therapies that unite the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic drug.[3][4] This synergy allows for the direct delivery of the payload to tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity.[][3] The linker is a central element in ADC architecture, influencing its stability in circulation, the efficiency of payload release, and overall solubility.[][6]

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to impart favorable physicochemical properties.[7][8] The inclusion of a PEG spacer, such as the triethylene glycol unit in this compound, enhances the hydrophilicity of the ADC. This is particularly crucial when working with hydrophobic payloads, as it helps to mitigate aggregation, improve solubility, and can prolong the ADC's circulation half-life by increasing its hydrodynamic radius.[7][9]

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other. This configuration allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to react with nucleophilic residues on the antibody, most commonly the ε-amino groups of lysine, while the Boc-protected amine serves as a latent attachment point for the cytotoxic payload after a deprotection step.[][11]

Core Characteristics of this compound

The molecular structure and properties of this compound are well-defined, making it a reliable component for reproducible ADC synthesis.

| Property | Value | Source(s) |

| Synonyms | Boc-PEG3-acid, Boc-N-amido-PEG3-acetic acid | [12][13] |

| CAS Number | 462100-06-7 | [12][14][15][16] |

| Molecular Formula | C13H25NO7 | [12][14][15][16] |

| Molecular Weight | 307.34 g/mol | [12][14][15][16] |

| Appearance | Colorless to light yellow viscous liquid | [12][14] |

| Functional Group 1 | Boc-protected amine (-NH-Boc) | [17] |

| Functional Group 2 | Carboxylic acid (-COOH) | [17] |

| Spacer | Triethylene glycol (PEG3) | [14] |

Impact of PEG Linkers on ADC Properties

The incorporation of PEG linkers, like the PEG3 moiety in this compound, has a measurable impact on the performance of an ADC. The following table summarizes these effects based on data from ADCs constructed with various PEG linkers.

| Parameter | Effect of PEGylation | Rationale | Source(s) |

| Solubility | Increased | The hydrophilic PEG chain counteracts the hydrophobicity of the payload and antibody, forming a "hydration shell". | [6][7][8] |

| Aggregation | Reduced | Increased solubility and steric hindrance from the PEG chain prevent non-specific protein-protein interactions. | [6][7] |

| Pharmacokinetics (PK) | Extended Half-Life | The increased hydrodynamic volume of the ADC slows renal clearance. | [][6][7][18] |

| Immunogenicity | Potentially Reduced | The PEG chain can mask immunogenic epitopes on the antibody or payload. | [][8] |

| Drug-to-Antibody Ratio (DAR) | Higher DAR Possible | Improved solubility allows for the attachment of more, often hydrophobic, drug molecules without causing aggregation. | [8][19] |

| Systemic Stability | Enhanced | The flexible PEG chain can form a protective layer, reducing non-specific interactions with blood components. | [6] |

Experimental Protocols for ADC Synthesis and Characterization

The following sections provide detailed, representative methodologies for the synthesis and characterization of an ADC using this compound. These protocols are based on established procedures for similar heterobifunctional PEG linkers and may require optimization for specific antibody-payload combinations.[11][20][21]

Stage 1: Conjugation of Linker to Antibody

This protocol describes the activation of the linker's carboxylic acid and its subsequent conjugation to lysine residues on the monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting or Size-Exclusion Chromatography (SEC) column

Procedure:

-

Antibody Preparation: Exchange the antibody into an amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0). Adjust the concentration to 5-10 mg/mL.[21][22]

-

Linker Activation:

-

In a separate, dry microfuge tube, dissolve this compound (10-fold molar excess over the antibody) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents relative to the linker) and NHS (1.5 equivalents relative to the linker).[23]

-

Vortex briefly and allow the reaction to proceed for 15-30 minutes at room temperature to form the Boc-NH-PEG3-CH2-CO-NHS ester. This activated linker should be used immediately.[11][21]

-

-

Conjugation Reaction:

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to cap any unreacted NHS esters. Incubate for 30 minutes at room temperature.[24]

-

Purification: Purify the antibody-linker conjugate (mAb-PEG3-NH-Boc) from excess reagents using a desalting or SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[23][25]

Stage 2: Boc Group Deprotection

This step removes the Boc protecting group to expose the terminal amine for payload conjugation.

Materials:

-

Purified mAb-PEG3-NH-Boc conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Buffer for exchange (e.g., PBS, pH 7.4)

Procedure:

-

Lyophilization (Optional): If the conjugate is in an aqueous buffer, it can be lyophilized to dryness.

-

Deprotection Reaction:

-

Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or via rotary evaporation.[23]

-

Purification and Buffer Exchange: Immediately redissolve the deprotected antibody-linker conjugate (mAb-PEG3-NH2) and purify it using a desalting or SEC column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4). This removes residual acid and prepares the conjugate for payload attachment.

Stage 3: Payload Conjugation

This protocol describes the attachment of a pre-activated cytotoxic payload to the newly exposed amine on the antibody-linker conjugate.

Materials:

-

Purified mAb-PEG3-NH2 conjugate

-

Cytotoxic payload with an amine-reactive group (e.g., NHS ester)

-

Anhydrous DMSO

-

Quenching reagent (e.g., glycine)

-

SEC column for final purification

Procedure:

-

Payload Preparation: Dissolve the activated payload in anhydrous DMSO to a stock concentration of 10-20 mM.[25]

-

Conjugation Reaction:

-

Quenching: Add a quenching reagent to consume any unreacted payload.

-

Final ADC Purification: Purify the final ADC from excess payload and other small molecules using an SEC column equilibrated with the final formulation buffer (e.g., PBS).[23]

Stage 4: ADC Characterization

After synthesis, the ADC must be thoroughly characterized to ensure quality and consistency.

Methods:

-

Size-Exclusion Chromatography (SEC): Used to determine the level of aggregation and fragmentation in the final ADC product. The analysis is performed under non-denaturing conditions.[26]

-

Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

-

Mass Spectrometry (MS): Native SEC-MS can be used to confirm the molecular weight of the intact ADC and its different drug-loaded forms, providing an accurate average DAR.[27] LC-MS/MS peptide mapping is used to identify the specific lysine residues that were conjugated.[27]

Visualization of Workflows and Mechanisms

Diagrams generated using Graphviz DOT language illustrate key processes in ADC development and function.

Caption: Sequential workflow for ADC synthesis using a Boc-protected PEG linker.

Caption: General mechanism of action for an antibody-drug conjugate.[][3][28]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.[29]

Conclusion and Future Perspectives

This compound represents a versatile and valuable tool in the ADC development toolkit. Its defined structure, combined with the beneficial properties of the PEG spacer, allows for the creation of more soluble, stable, and potentially less immunogenic ADCs.[][7] The orthogonal protection strategy afforded by the Boc group enables a controlled and stepwise synthesis, which is crucial for producing homogenous and well-characterized bioconjugates.

Future advancements will likely focus on further optimizing the length and architecture of PEG linkers for specific antibody-payload pairs to fine-tune the pharmacokinetic and therapeutic properties of ADCs. As our understanding of the interplay between linker chemistry and ADC performance grows, linkers like this compound will continue to be essential components in the engineering of next-generation targeted cancer therapies.

References

- 2. mdpi.com [mdpi.com]

- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 6. purepeg.com [purepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. This compound | CAS:462100-06-7 | Biopharma PEG [biochempeg.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound - Immunomart [immunomart.com]

- 16. Compound this compound - Chemdiv [chemdiv.com]

- 17. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 18. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 19. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. enovatia.com [enovatia.com]

- 28. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 29. jk-sci.com [jk-sci.com]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Function of PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a pivotal technology, enabling the creation of novel molecular entities with enhanced efficacy and targeted action. At the heart of many successful bioconjugates lies a critical component: the polyethylene glycol (PEG) spacer. This in-depth technical guide provides a comprehensive exploration of the multifaceted functions of PEG spacers in bioconjugation, offering insights into their impact on the physicochemical properties, pharmacokinetics, and biological activity of conjugated molecules. Supported by quantitative data, detailed experimental protocols, and visual diagrams, this guide serves as a vital resource for professionals engaged in the design and development of next-generation bioconjugates.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][2] When used as a spacer or linker in bioconjugation, PEG imparts a range of beneficial properties to the resulting conjugate. The primary functions of PEG spacers include:

-

Enhanced Solubility and Stability: Many therapeutic payloads, particularly small molecule drugs, are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic nature of PEG spacers significantly increases the overall water solubility of the bioconjugate, preventing aggregation and improving stability.[3][4]

-

Prolonged Circulation Half-Life: The attachment of PEG chains increases the hydrodynamic radius of the bioconjugate.[2][5] This increased size reduces renal clearance, leading to a longer circulation half-life in the bloodstream and allowing for less frequent dosing.[6][]

-

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the bioconjugate.[5] This shield can mask immunogenic epitopes on the surface of proteins or other biomolecules, reducing the likelihood of an immune response.[8]

-

Minimized Steric Hindrance: PEG spacers provide a flexible extension between the conjugated molecules, which can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site.[1][9]

-

Tunable Properties: PEG spacers are available in various lengths and architectures (linear or branched), allowing for the fine-tuning of the bioconjugate's properties to achieve the desired therapeutic outcome. The length of the PEG spacer is a critical parameter that can be optimized for specific applications.[1][10]

Data Presentation: The Quantitative Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the performance of bioconjugates. The following tables summarize key data from various studies, providing a comparative analysis of PEGylated versus non-PEGylated molecules and the effect of different PEG spacer lengths.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics [11]

| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio |

| 0 (Non-PEGylated) | 11% | Baseline | Baseline |

| 2 | 35-45% | Increased vs. Non-PEGylated | Lower |

| 4 | 35-45% | Increased vs. Non-PEGylated | Lower |

| 8 | 75-85% | Significantly Increased | Higher |

Table 2: Influence of PEG Spacer Length on Binding Affinity [9]

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| Non-PEGylated | - | 1.2 ± 0.1 |

| Mini-PEG | PEG2 | 0.8 ± 0.1 |

| Mini-PEG | PEG4 | 1.0 ± 0.2 |

| Mini-PEG | PEG8 | 1.5 ± 0.3 |

Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[9]

Table 3: Pharmacokinetics of PEGylated vs. Non-PEGylated Proteins [6]

| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change |

| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x |

| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x |

| Uricase | In vivo Half-life (rats) | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x |

| Proticles | Blood Concentration (% ID/g) 1h post-injection | 0.06 ± 0.01 | 0.23 ± 0.01 | 3.8x Increase |

Table 4: Impact of PEG Spacer Length on PROTAC Degradation Efficiency [12]

| PROTAC Linker | PEG Length | DC50 (nM) | Dmax (%) |

| Alkyl Chain | 0 | 50 | 75 |

| PEG Linker | 4 | 15 | 90 |

| PEG Linker | 8 | 5 | >95 |

| PEG Linker | 12 | 25 | 85 |

Mandatory Visualization